molecular formula C19H20N4O2 B11661812 N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661812
M. Wt: 336.4 g/mol
InChI Key: IKTFIJXUSIGWES-RGVLZGJSSA-N
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Description

N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a furan ring, and a hydrazide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazides and alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide stands out due to its combination of a pyrazole ring and a furan ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-12(2)15-7-5-14(6-8-15)11-20-23-19(24)17-10-16(21-22-17)18-9-4-13(3)25-18/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

IKTFIJXUSIGWES-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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